molecular formula C15H19N3O2S2 B4854925 NN4-TRIMETHYL-2-[5-(PROPAN-2-YL)THIOPHENE-3-AMIDO]-13-THIAZOLE-5-CARBOXAMIDE

NN4-TRIMETHYL-2-[5-(PROPAN-2-YL)THIOPHENE-3-AMIDO]-13-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B4854925
M. Wt: 337.5 g/mol
InChI Key: ZPVHRVWKHXUTBQ-UHFFFAOYSA-N
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Description

NN4-TRIMETHYL-2-[5-(PROPAN-2-YL)THIOPHENE-3-AMIDO]-13-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a thiophene ring and a thiazole ring. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities.

Properties

IUPAC Name

N,N,4-trimethyl-2-[(5-propan-2-ylthiophene-3-carbonyl)amino]-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c1-8(2)11-6-10(7-21-11)13(19)17-15-16-9(3)12(22-15)14(20)18(4)5/h6-8H,1-5H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVHRVWKHXUTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CSC(=C2)C(C)C)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NN4-TRIMETHYL-2-[5-(PROPAN-2-YL)THIOPHENE-3-AMIDO]-13-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a thiazole derivative under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

NN4-TRIMETHYL-2-[5-(PROPAN-2-YL)THIOPHENE-3-AMIDO]-13-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the thiophene or thiazole rings .

Scientific Research Applications

NN4-TRIMETHYL-2-[5-(PROPAN-2-YL)THIOPHENE-3-AMIDO]-13-THIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of NN4-TRIMETHYL-2-[5-(PROPAN-2-YL)THIOPHENE-3-AMIDO]-13-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NN4-TRIMETHYL-2-[5-(PROPAN-2-YL)THIOPHENE-3-AMIDO]-13-THIAZOLE-5-CARBOXAMIDE is unique due to its combined thiophene and thiazole structures, which confer distinct electronic and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NN4-TRIMETHYL-2-[5-(PROPAN-2-YL)THIOPHENE-3-AMIDO]-13-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
NN4-TRIMETHYL-2-[5-(PROPAN-2-YL)THIOPHENE-3-AMIDO]-13-THIAZOLE-5-CARBOXAMIDE

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